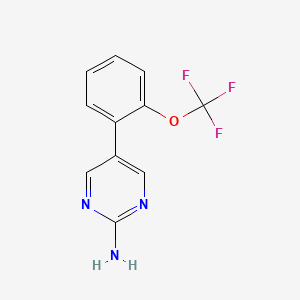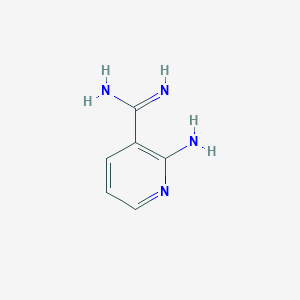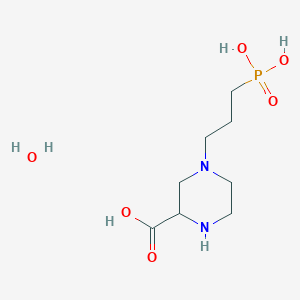
4-(3-Phosphonopropyl)piperazine-2-carboxylicacidhydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Phosphonopropyl)piperazine-2-carboxylic acid hydrate is an organic compound that belongs to the class of alpha amino acids. These are amino acids in which the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon) . This compound is known for its role as an antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is significant in neuroscience research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Phosphonopropyl)piperazine-2-carboxylic acid hydrate involves selective N-4 alkylation of piperazine-2-carboxylic acid esters The reaction conditions often include the use of specific solvents and catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production methods for this compound are designed to maximize efficiency and yield. These methods often involve large-scale synthesis using automated reactors and continuous flow systems. The use of advanced purification techniques, such as crystallization and chromatography, ensures the final product meets the required specifications for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
4-(3-Phosphonopropyl)piperazine-2-carboxylic acid hydrate undergoes various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a wide range of derivatives, depending on the nucleophile used .
Scientific Research Applications
4-(3-Phosphonopropyl)piperazine-2-carboxylic acid hydrate has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a tool for studying the function of NMDA receptors in various biological systems.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects by acting as an antagonist of the NMDA receptor. This receptor is a type of glutamate receptor that plays a crucial role in synaptic plasticity and memory function. By binding to the receptor, 4-(3-Phosphonopropyl)piperazine-2-carboxylic acid hydrate inhibits the action of glutamate, thereby modulating neuronal activity and preventing excitotoxicity . The molecular targets and pathways involved include the inhibition of calcium influx through the NMDA receptor channel .
Comparison with Similar Compounds
Similar Compounds
- **2-Piperazinecarbox
Properties
Molecular Formula |
C8H19N2O6P |
|---|---|
Molecular Weight |
270.22 g/mol |
IUPAC Name |
4-(3-phosphonopropyl)piperazine-2-carboxylic acid;hydrate |
InChI |
InChI=1S/C8H17N2O5P.H2O/c11-8(12)7-6-10(4-2-9-7)3-1-5-16(13,14)15;/h7,9H,1-6H2,(H,11,12)(H2,13,14,15);1H2 |
InChI Key |
DBTVISQOTQYDFL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC(N1)C(=O)O)CCCP(=O)(O)O.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



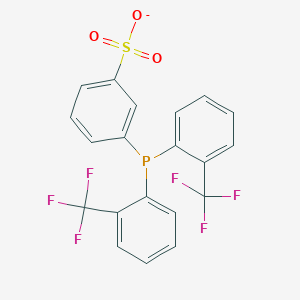
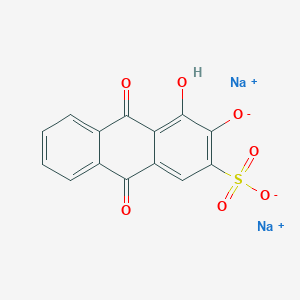
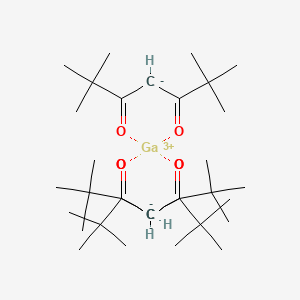
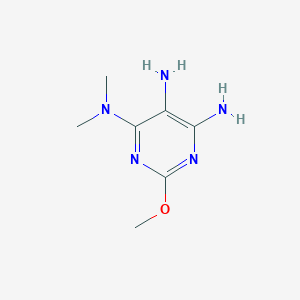
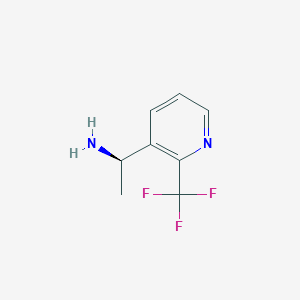
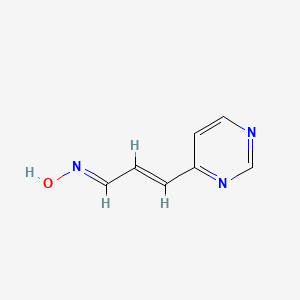
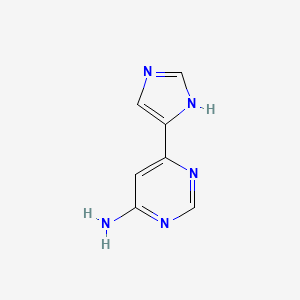
![Cis-Tert-Butyl-Octahydropyrido[4,3-F][1,4]Oxazepine-8(2H)-Carboxylate](/img/structure/B13108540.png)

![6-(Difluoromethoxy)-2-(methylthio)-1H-benzo[d]imidazole](/img/structure/B13108550.png)
![[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(2-oxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B13108573.png)
